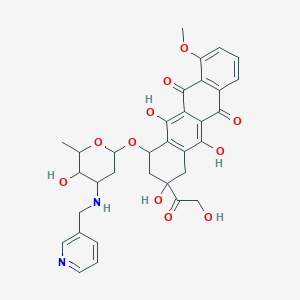
Hexacosyl (E)-ferulate
Overview
Description
Hexacosyl (E)-ferulate is an ester formed from hexacosanol and ferulic acid. It is a naturally occurring compound found in various plant species. This compound is known for its antioxidant properties and potential health benefits, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexacosyl (E)-ferulate can be synthesized through esterification reactions. One common method involves the reaction of hexacosanol with ferulic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions with an organic solvent like toluene or dichloromethane to facilitate the removal of water formed during the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of immobilized enzymes as biocatalysts is also explored to achieve a more environmentally friendly synthesis.
Chemical Reactions Analysis
Types of Reactions: Hexacosyl (E)-ferulate undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group in the ferulic acid moiety can be oxidized to form quinones.
Reduction: The ester bond can be reduced to yield hexacosanol and ferulic acid.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like amines or alcohols can react with this compound in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hexacosanol and ferulic acid.
Substitution: Various ester or amide derivatives depending on the nucleophile used.
Scientific Research Applications
Hexacosyl (E)-ferulate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study esterification and transesterification reactions.
Biology: Its antioxidant properties are explored for protecting cells from oxidative stress.
Medicine: Research is ongoing to investigate its potential in preventing or treating diseases related to oxidative damage, such as cardiovascular diseases and cancer.
Industry: It is used in the formulation of cosmetics and skincare products due to its antioxidant and anti-inflammatory properties.
Mechanism of Action
Hexacosyl (E)-ferulate exerts its effects primarily through its antioxidant activity. The ferulic acid moiety can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. This compound also modulates various signaling pathways involved in inflammation and cell survival, contributing to its protective effects.
Comparison with Similar Compounds
Octacosyl ferulate: Another long-chain ester of ferulic acid with similar antioxidant properties.
Hexacosyl p-coumarate: An ester of hexacosanol and p-coumaric acid, also known for its antioxidant activity.
Uniqueness: Hexacosyl (E)-ferulate is unique due to its specific combination of hexacosanol and ferulic acid, which imparts distinct physicochemical properties and biological activities. Its long alkyl chain enhances its lipophilicity, making it more suitable for applications in lipid-based formulations.
Properties
IUPAC Name |
hexacosyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H62O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-31-40-36(38)30-28-33-27-29-34(37)35(32-33)39-2/h27-30,32,37H,3-26,31H2,1-2H3/b30-28+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMNZEDXMWAJKBB-SJCQXOIGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)/C=C/C1=CC(=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H62O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential biological activities of Hexacosyl (E)-ferulate?
A1: Research suggests that this compound exhibits promising biological activities, notably its antioxidant and thrombolytic properties. In a study on Jatropha pandurifolia [], this compound demonstrated significant thrombolytic potential in vitro, comparable to the standard drug streptokinase. Additionally, it exhibited strong free radical scavenging activity in the DPPH assay, indicating its potential as an antioxidant []. These findings highlight its potential for further exploration in pharmaceutical research.
Q2: From which plant sources has this compound been isolated?
A2: this compound has been successfully isolated from several plant species. Notably, it was found in the stem bark of Jatropha pandurifolia [], the aerial parts of Mentha longifolia subsp. noeana [], and the leaves of Clerodendrum formicarum []. This suggests that this compound might be present in other yet unexplored plant species and could be a promising target for natural product drug discovery.
Q3: What is the structural characterization of this compound?
A3: While the provided abstracts do not explicitly state the molecular formula and weight of this compound, its structure consists of ferulic acid esterified with a hexacosanol (a 26-carbon alcohol) moiety. The "(E)-" designation indicates a trans configuration at the double bond within the ferulic acid portion of the molecule. Structural elucidation has been achieved through spectroscopic techniques, primarily 1D and 2D NMR spectroscopy [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


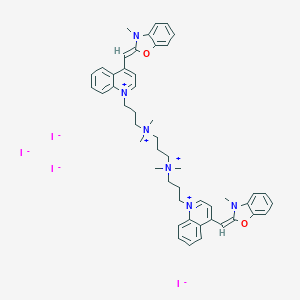
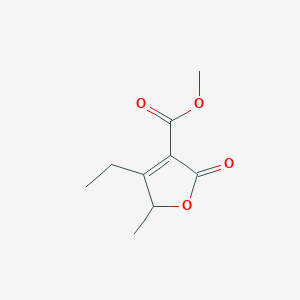
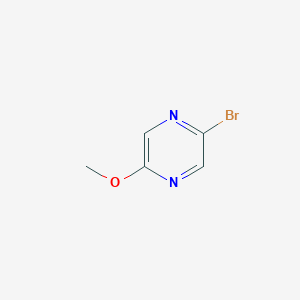
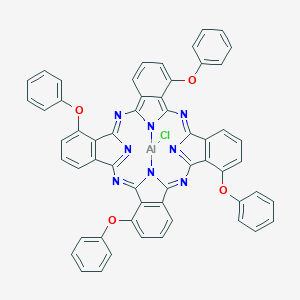

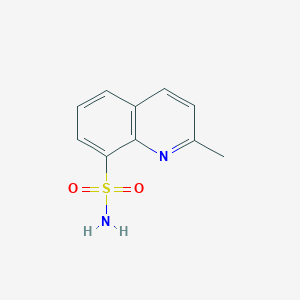
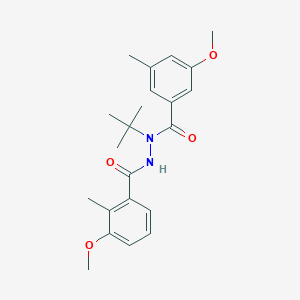
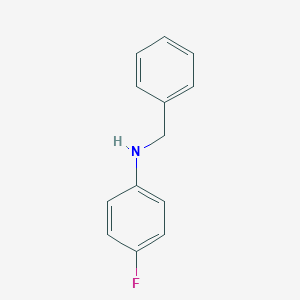



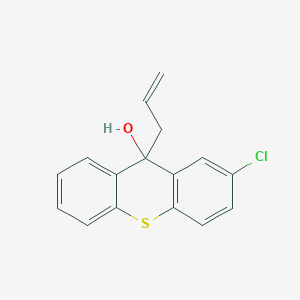
![2,2,2-trifluoro-N-[(1R,5S)-6-oxabicyclo[3.1.0]hexan-3-yl]acetamide](/img/structure/B117238.png)
